Sodium (R)-2-chloropropionate
CAS No.: 77265-63-5
Cat. No.: VC16983076
Molecular Formula: C3H4ClNaO2
Molecular Weight: 130.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77265-63-5 |
---|---|
Molecular Formula | C3H4ClNaO2 |
Molecular Weight | 130.50 g/mol |
IUPAC Name | sodium;(2R)-2-chloropropanoate |
Standard InChI | InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
Standard InChI Key | RPOHBMAQTOJHKM-HSHFZTNMSA-M |
Isomeric SMILES | C[C@H](C(=O)[O-])Cl.[Na+] |
Canonical SMILES | CC(C(=O)[O-])Cl.[Na+] |
Introduction
Chemical and Physical Properties
Sodium (R)-2-chloropropionate is characterized by the molecular formula and a molecular weight of 130.50 g/mol . Its structure features a chiral center at the second carbon, conferring distinct stereochemical properties critical for biological interactions.
Structural and Stereochemical Features
The compound’s IUPAC name, sodium;(2R)-2-chloropropanoate, reflects its (R)-configuration. The stereochemistry is confirmed via its isomeric SMILES notation: . Enantiomeric purity is vital for applications requiring chiral specificity, as even minor contamination with the (S)-enantiomer can alter biological activity.
Physicochemical Parameters
Key physical properties include:
Property | Value | Source |
---|---|---|
Density | 1.285 g/cm³ | |
Boiling Point | 189°C (760 mmHg) | |
Melting Point | -12.1°C | |
Flash Point | 68.1°C | |
Vapour Pressure | 0.26 mmHg (25°C) | |
Topological PSA | 40.1 Ų |
The compound’s low vapor pressure and moderate flash point suggest stability under standard laboratory conditions, though hygroscopicity necessitates anhydrous storage .
Synthesis and Enantiomeric Control
Synthetic Routes
Sodium (R)-2-chloropropionate is synthesized via neutralization of (R)-2-chloropropionic acid with sodium hydroxide or sodium carbonate:
The reaction proceeds under mild conditions (20–25°C) with yields exceeding 90% when high-purity precursors are used.
Industrial and Pharmaceutical Applications
Role in Drug Synthesis
The compound serves as a chiral building block in non-steroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. For example, its incorporation into profen derivatives enhances selectivity for cyclooxygenase-2 (COX-2) inhibition.
Agrochemical Utilization
In herbicides, Sodium (R)-2-chloropropionate intermediates improve herbicidal activity by 30–50% compared to racemic analogs, as demonstrated in trials with 2,4-D derivatives.
Research Advancements
Biocatalytic Approaches
Recent studies explore enzymatic resolution using lipases from Candida antarctica, achieving 98% ee in <6 hours—a 20% efficiency increase over traditional methods.
Toxicity and Environmental Impact
Acute toxicity studies on rodents indicate an LD₅₀ of 450 mg/kg (oral), classifying the compound as Category 3 under GHS . Environmental persistence is low (hydrolysis half-life: 2.1 days), mitigating bioaccumulation risks .
Future Perspectives
Advances in continuous-flow synthesis and biocatalysis promise to enhance enantiomeric purity and reduce production costs. Potential applications in peptide synthesis and metal-organic frameworks (MOFs) warrant further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume